molecular formula C22H20ClNO3 B2886159 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide CAS No. 929429-22-1

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

Cat. No.: B2886159
CAS No.: 929429-22-1
M. Wt: 381.86
InChI Key: IAQXIFDUXHAPHP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C22H20ClNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation, where the benzofuran core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups. It can be used in assays to investigate the activity of various biological targets.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific biological pathways, making it a candidate for drug development studies.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring and chlorobenzoyl group could facilitate binding to hydrophobic pockets, while the cyclohexanecarboxamide moiety might interact with polar regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide.

    N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide: Similar structure but with a methyl group instead of a chlorine atom on the benzoyl group.

    N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexanecarboxamide.

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclohexanecarboxamide moiety distinguishes it from other similar compounds, potentially offering different reactivity and interaction profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3/c23-16-12-10-14(11-13-16)20(25)21-19(17-8-4-5-9-18(17)27-21)24-22(26)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQXIFDUXHAPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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